1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-2-32-22-14-9-15-23-25(22)28-27(33-23)30-18-16-29(17-19-30)26(31)24(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,24H,2,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRKHRPZKRAENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzo[d]thiazole with piperazine under specific conditions to form an intermediate, which is then reacted with diphenylethanone. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as copper(II) sulfate pentahydrate and sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method is eco-friendly and reduces the reaction time significantly.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions . The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone and its analogs:
Structural Differentiation
- Core Modifications: The target compound’s diphenylethanone group contrasts with urea derivatives (e.g., 1f, 11a), which exhibit polar urea linkages.
- Substituent Effects : The 4-ethoxy group on the benzothiazole ring may confer metabolic stability compared to hydroxy or methoxy substituents (e.g., 1f, 3d), as ethers are less prone to Phase II conjugation .
Pharmacological Implications
- Anticancer Potential: Compounds like 5i, which share the benzothiazole-piperazine-ethanone scaffold, demonstrate anticancer activity, suggesting the target compound may have similar applications .
- Antifungal Prospects : Piperazine-thiazole hybrids (e.g., ) are reported as fungicides. The ethoxy group in the target compound could modulate antifungal efficacy by altering solubility or target affinity .
Key Research Findings and Data
Physicochemical Properties
- Spectroscopic Data : While specific NMR/ESI-MS data for the target compound are unavailable, analogs like 5i and 11a show characteristic signals for piperazine (δ ~2.5–3.5 ppm in ¹H-NMR) and benzothiazole (δ ~7.5–8.5 ppm) .
Biological Activity
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Ethoxybenzo[d]thiazole moiety
- Piperazine ring
- Diphenylethanone backbone
Its molecular formula is with a molecular weight of approximately 463.6 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The interactions are facilitated by:
- Hydrophobic interactions due to the diphenyl groups.
- Hydrogen bonding with the piperazine nitrogen and oxygen atoms present in the ethoxy group.
Biological Activity Overview
Research indicates that compounds similar to 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone exhibit a broad spectrum of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits antibacterial and antifungal properties against various pathogens. |
| Anticancer | Demonstrates cytotoxic effects in cancer cell lines, inhibiting proliferation. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of benzothiazole, including the target compound, showed significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell lines .
- Antimicrobial Properties : In vitro assays revealed that the compound exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
- Neuroprotective Effects : Research indicated that the compound could reduce neuronal injury in models of ischemia/reperfusion injury, suggesting its potential use in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(4-(4-Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy]-1H quinolin-2-one | Moderate anticancer activity | 20 - 30 |
| 4-(benzenesulfonyl)-1-[4-(4-Ethoxy-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | Antimicrobial | 40 - 50 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone to improve yield and purity?
- Methodological Answer : Synthesis optimization involves precise control of reaction parameters such as temperature (e.g., maintaining 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMSO), and stoichiometric ratios of reagents. Purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) are critical for isolating high-purity products. Monitoring intermediates via TLC and optimizing reaction times can further enhance yields .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the connectivity of the ethoxybenzothiazole, piperazine, and diphenylethanone moieties. Mass spectrometry (MS) validates the molecular weight, while infrared (IR) spectroscopy identifies functional groups like ketones (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds. X-ray crystallography (using SHELX software for refinement) provides definitive structural confirmation .
Q. How can researchers assess the compound's solubility and stability under experimental conditions?
- Methodological Answer : Solubility is tested in solvents of varying polarity (e.g., DMSO for stock solutions, aqueous buffers for biological assays). Stability studies involve HPLC or UV-Vis spectroscopy to monitor degradation under stress conditions (e.g., pH extremes, light exposure). Thermal stability is assessed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for benzothiazole-piperazine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) can arise from structural variations (e.g., substituent effects) or assay conditions. Researchers should perform comparative studies using standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) and validate findings via dose-response curves. Computational docking studies (e.g., using AutoDock Vina) can clarify target selectivity .
Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced efficacy?
- Methodological Answer : SAR analysis involves systematic modifications (e.g., replacing ethoxy with methoxy or halogen substituents) followed by bioactivity testing. Key parameters include electronic effects (Hammett constants), steric bulk, and hydrogen-bonding capacity. QSAR models (e.g., CoMFA) correlate structural features with activity, enabling predictive design .
Q. What experimental and computational approaches are used to elucidate the compound's mechanism of action?
- Methodological Answer : Mechanistic studies combine in vitro assays (e.g., enzyme inhibition assays for kinases) with molecular dynamics simulations to predict binding modes. Fluorescence polarization assays or surface plasmon resonance (SPR) can quantify target affinity. Transcriptomic or proteomic profiling (e.g., RNA-seq) identifies downstream pathways affected by the compound .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Crystallization trials require screening solvents (e.g., methanol/water mixtures) and optimizing supersaturation levels. SHELXD or SHELXE software aids in solving phase problems, while SHELXL refines the structure. For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data resolution .
Q. What methodologies are used to evaluate metabolic stability and potential toxicity in preclinical models?
- Methodological Answer : Metabolic stability is assessed using liver microsomes (human/rat) and LC-MS to identify degradation products. Toxicity screening involves in vitro models (e.g., HepG2 cells for hepatotoxicity) and in vivo studies (rodent acute toxicity tests). Ames tests and hERG channel assays predict genotoxic and cardiotoxic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
